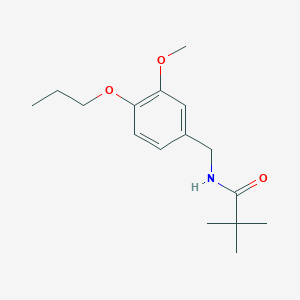![molecular formula C18H17N3O2 B5914635 3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914635.png)
3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3'-isopropyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione, commonly known as spirooxindole, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of spirooxindole is not fully understood. However, it has been proposed that the compound exerts its anticancer activity through the inhibition of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins. By inhibiting the proteasome, spirooxindole induces apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action for the antiviral and antibacterial activities of spirooxindole is yet to be fully elucidated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of spirooxindole have been studied in various in vitro and in vivo models. In cancer cells, spirooxindole has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell proliferation. In addition, spirooxindole has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. In viral and bacterial models, spirooxindole has been shown to inhibit viral and bacterial replication, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of spirooxindole is its ease of synthesis, which makes it a readily available compound for laboratory experiments. Additionally, spirooxindole exhibits a broad spectrum of biological activities, making it a versatile compound for various research applications. However, one of the limitations of spirooxindole is its low solubility in water, which can make it challenging to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on spirooxindole. One potential direction is the development of spirooxindole-based anticancer drugs. Additionally, the potential of spirooxindole as an antiviral and antibacterial agent should be further explored. Further studies are also needed to fully elucidate the mechanism of action of spirooxindole and its biochemical and physiological effects. Finally, the synthesis of spirooxindole derivatives with improved solubility and biological activity should be explored.
Conclusion:
In conclusion, spirooxindole is a heterocyclic compound that exhibits various biological activities, including anticancer, antiviral, and antibacterial properties. The compound is synthesized through a one-pot, three-component reaction and has been extensively studied for its potential therapeutic applications. The mechanism of action of spirooxindole is not fully understood, but it has been proposed to exert its anticancer activity through the inhibition of the proteasome. Spirooxindole has several advantages and limitations for laboratory experiments, and future directions for research include the development of spirooxindole-based drugs and the exploration of its potential as an antiviral and antibacterial agent.
Synthesemethoden
The synthesis of spirooxindole involves the reaction between isatins and cyclic ketones in the presence of a catalyst. The most commonly used catalyst for this reaction is L-proline. The reaction takes place through a one-pot, three-component reaction, which leads to the formation of spirooxindole in good yields.
Wissenschaftliche Forschungsanwendungen
Spirooxindole has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising anticancer activity against various cancer cell lines, including lung, breast, colon, and prostate cancer cells. Additionally, spirooxindole has been shown to possess antiviral and antibacterial activities, making it a potential candidate for the development of new antiviral and antibacterial drugs.
Eigenschaften
IUPAC Name |
3'-propan-2-ylspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11(2)21-16(22)12-7-3-5-9-14(12)20-18(21)13-8-4-6-10-15(13)19-17(18)23/h3-11,20H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAMLSBOSDZDSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2NC13C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-(propan-2-yl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914555.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914564.png)
![9-(difluoromethyl)-4-hydroxy-7-(3-methoxyphenyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914569.png)
![2-{[2-(1-adamantyl)-2-oxoethyl]thio}-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-3-carboxamide](/img/structure/B5914572.png)
![4-hydroxy-9-(2-methoxyphenyl)-7-phenylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914579.png)
![2-(3,3a,4,5,6,10c-hexahydropyrrolo[3,4-c]carbazol-2(1H)-yl)-N,N-dimethylethanamine](/img/structure/B5914605.png)



![3'-(3-methoxypropyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B5914642.png)



![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5914658.png)